(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol
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Overview
Description
“(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methanol” is a chemical compound with the molecular formula C6H9N3OS . It has a molecular weight of 171.22 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3OS/c10-3-5-7-8-6(11)9(5)4-1-2-4/h4,10H,1-3H2,(H,8,11) . This indicates that the molecule contains a cyclopropyl group attached to a triazole ring, which is further connected to a sulfanyl group and a methanol group .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of 2-Alkyl- and 2-Arylsulfanyl-1-aminocyclopropanecarboxylic Acids A study by Clerici, Gelmi, and Pocar (1999) details the synthesis of 4-sulfanylmethylene-5(4H)-oxazolones, which are precursors for the preparation of 2-sulfanyl-1-aminocyclopropanecarboxylic acids. These compounds are relevant due to their sulfanyl-substituted structures, similar to the chemical of interest (Clerici, Gelmi, & Pocar, 1999).
Catalytic Applications of Triazolylmethanol-Cu(I) Complexes Ozcubukcu et al. (2009) developed a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex is an effective catalyst for Huisgen 1,3-dipolar cycloadditions, a reaction type pertinent to the study of triazolylmethanol compounds (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Structural and Urease Inhibitory Studies of Triazole Ligand Complexes Fang et al. (2019) explored the synthesis and characterization of dinuclear cobalt and nickel complexes with a mercaptoacetic acid substituted 1,2,4-triazole ligand. These complexes exhibited significant urease inhibitory activities, highlighting the potential biological applications of triazole derivatives (Fang et al., 2019).
Microwave-Assisted Synthesis of Triazolylmethanol Derivatives Moreno-Fuquen et al. (2019) reported a catalyst- and solvent-free synthesis of triazolylmethanol derivatives using microwave-assisted Fries rearrangement. The study provides insights into efficient and green chemistry approaches for synthesizing such compounds (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Biological and Pharmaceutical Research
Synthesis and Pharmacological Properties of Triazolylmethanol Derivatives Maliszewska-Guz et al. (2005) synthesized various 4H-1,2,4-triazole derivatives and investigated their pharmacological effects on the central nervous system. Their study emphasizes the importance of triazolyl compounds in medicinal chemistry (Maliszewska-Guz, Wujec, Pitucha, Dobosz, Chodkowska, Jagiełło-wójtowicz, Mazur, & Kozioł, 2005).
Antiproliferative and Antilipolytic Activities of Triazolyl Benzene Derivatives Shkoor et al. (2021) synthesized a series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and evaluated their antiproliferative and antilipolytic activities. Their findings suggest potential therapeutic applications of these compounds in treating obesity-related cancers (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
Lipase and α-Glucosidase Inhibition by Triazolyl Acetohydrazide Derivatives Bekircan, Ülker, and Menteşe (2015) conducted a study on the synthesis of novel heterocyclic compounds derived from triazolyl acetohydrazides, demonstrating their inhibitory activities against lipase and α-glucosidase. This highlights the potential of triazolyl derivatives in the development of treatments for metabolic disorders (Bekircan, Ülker, & Menteşe, 2015).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole moiety are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets.
Mode of Action
1,2,4-triazole derivatives are known to interact with their targets through hydrogen bonding and dipole interactions . This interaction can lead to changes in the target’s function, potentially resulting in the observed biological activities.
Biochemical Pathways
These could include pathways related to inflammation, viral replication, cancer cell proliferation, bacterial growth, and more .
Pharmacokinetics
The presence of the 1,2,4-triazole moiety could potentially enhance the compound’s pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Based on the known biological activities of 1,2,4-triazole derivatives, the compound may have potential antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase effects .
Safety and Hazards
Properties
IUPAC Name |
4-cyclopropyl-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c10-3-5-7-8-6(11)9(5)4-1-2-4/h4,10H,1-3H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSBIZKALULEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NNC2=S)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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